molecular formula C7H12ClN3OS B2980466 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride CAS No. 2137602-53-8

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride

Cat. No.: B2980466
CAS No.: 2137602-53-8
M. Wt: 221.7
InChI Key: VIBKTECZKCMQRR-UHFFFAOYSA-N
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Description

N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride is a thiazole-derived acetamide compound characterized by a 1,3-thiazole core substituted at position 4 with an aminomethyl group (-CH$2$NH$2$) and at position 2 with a methylacetamide moiety (-CH$2$CONH$2$) (Figure 1). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key structural features:

  • Aminomethyl substituent: Enhances hydrophilicity and reactivity, enabling interactions with biological targets or participation in further chemical derivatization.
  • Acetamide side chain: Provides hydrogen-bonding capacity and structural mimicry of peptide bonds, relevant in drug design.

Properties

IUPAC Name

N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-5(11)9-3-7-10-6(2-8)4-12-7;/h4H,2-3,8H2,1H3,(H,9,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBKTECZKCMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=CS1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with formaldehyde and acetic acid can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets. In the context of anticancer activity, the compound may inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Additionally, it can interfere with microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes structural analogues of the target compound, highlighting substituent variations and their implications:

Compound Name Substituent at Thiazole-4 Position Substituent at Thiazole-2 Position Key Properties/Applications Reference
N-{[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride -CH$2$NH$2$ -CH$2$CONH$2$ Proton donor in peptide synthesis; hydrophilic
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14) 3-Chloro-4-fluorophenyl -CONH$_2$ Kinase activator candidate; lipophilic
N-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine hydrochloride -CH$_2$Cl -CH$2$N(CH$3$)$_2$ Precursor for further functionalization
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl -CH$2$N(C$2$H$4$)$2$O (morpholino) Pharmacological interest (unreported activity)

Key Observations :

Substituent Effects on Solubility: The aminomethyl group in the target compound increases hydrophilicity compared to aryl (e.g., 3-chloro-4-fluorophenyl in Compound 14) or chloromethyl substituents .

Reactivity: Chloromethyl derivatives (e.g., ) serve as intermediates for introducing amines or other functional groups, whereas the target compound’s pre-installed aminomethyl group may streamline downstream modifications.

Physicochemical and Functional Properties

  • Hydrophilicity: The target compound’s aminomethyl group and hydrochloride salt confer higher aqueous solubility compared to aryl-substituted analogues (e.g., logP reduction by ~1–2 units) .
  • Proton Donor Capacity: Similar to N-[4-(aminomethyl)phenyl]acetamide hydrochloride, the target compound likely acts as a proton donor in enzymatic or synthetic reactions, facilitating bond formation .
  • Thermal Stability : Thiazole derivatives generally exhibit melting points >150°C; the hydrochloride salt may further enhance stability .

Biological Activity

N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies, structure-activity relationships (SAR), and research findings.

  • Molecular Formula : C7H12ClN3OS
  • Molecular Weight : 221.71 g/mol
  • CAS Number : 2137602-53-8
  • Purity : Minimum 95%

Research indicates that compounds similar to this compound exhibit significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for reducing tumor growth.
  • Autophagy Activation : Alongside apoptosis, autophagy—a process where cells degrade and recycle components—has been identified as a pathway through which the compound exerts its effects on cancer cells .

Anticancer Activity

A study highlighted the efficacy of a related thiazole compound in inhibiting the growth of various cancer cell lines, including melanoma and pancreatic cancer. The lead compound displayed potent in vitro activity against both sensitive and resistant cancer cell lines. Specifically, it demonstrated:

  • IC50 Values : The compound exhibited IC50 values that indicate strong cytotoxicity against melanoma (A375) and chronic myeloid leukemia (CML) cell lines.
  • In Vivo Efficacy : In animal models, significant reductions in tumor size were observed when treated with this class of compounds .

Structure-Activity Relationship (SAR)

The SAR analysis has revealed key insights into how modifications to the thiazole ring and other structural components influence biological activity:

CompoundStructural ModificationIC50 (µM)Activity
6bBase compound0.5High potency against CML
13Dimethyl substitution<1Effective against multiple cell lines
22Chlorophenyl group<2Excellent growth inhibition

These findings suggest that specific substitutions on the thiazole ring can enhance anticancer activity significantly.

Case Studies

Several studies have demonstrated the biological activity of thiazole derivatives:

  • Melanoma Treatment : A study reported that a thiazole derivative led to over 70% reduction in tumor size in A375 xenograft models .
  • Chronic Myeloid Leukemia : Another investigation found that compounds structurally similar to this compound showed promising results in inhibiting CML cell proliferation .

Potential Applications Beyond Cancer

While primarily studied for anticancer properties, thiazole derivatives have also been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease due to their acetylcholinesterase inhibitory activity . This suggests a broader therapeutic potential for compounds related to this compound.

Q & A

Q. Basic

  • In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Enzyme inhibition studies : Screen against targets like kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Q. Advanced

  • Molecular docking : Predict binding modes to receptors (e.g., EGFR tyrosine kinase) using AutoDock Vina. Validate with SPR (surface plasmon resonance) for affinity measurements .
  • Metabolic stability tests : Perform hepatic microsome assays to assess oxidative degradation pathways .

How can structural validation protocols mitigate errors in crystallographic data interpretation?

Q. Advanced

  • PLATON validation : Check for missed symmetry (e.g., twinning) and hydrogen-bonding networks using ADDSYM .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N-H⋯N hydrogen bonds forming R22(8) motifs) to validate packing models .
  • Torsion angle libraries : Compare bond geometries (e.g., C-S-C in thiazole rings) against CSD (Cambridge Structural Database) entries to flag outliers .

What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Flow chemistry : Continuous processing minimizes side reactions (e.g., epimerization) and improves heat management .
  • DoE (Design of Experiments) : Optimize parameters (pH, solvent polarity) using factorial designs to maximize enantiomeric excess .
  • In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) probes to track reaction progress and adjust conditions dynamically .

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